molecular formula C13H17N3O2 B2788918 Tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate CAS No. 149267-90-3

Tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate

Cat. No.: B2788918
CAS No.: 149267-90-3
M. Wt: 247.298
InChI Key: POKKJVNZXJKYSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate is a chemical compound with the CAS Number: 149267-90-3 and a molecular weight of 247.3 . It has a linear formula of C13H17N3O2 . The compound is white to yellow solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17N3O2/c1-13(2,3)18-12(17)16-15-9-11-6-4-10(8-14)5-7-11/h4-7,15H,9H2,1-3H3, (H,16,17) . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 247.3 and a linear formula of C13H17N3O2 .

Scientific Research Applications

Chemical Synthesis and Molecular Structure

  • Tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate is involved in various chemical syntheses and the formation of complex molecular structures. For instance, its derivatives have been used in the unexpected cleavage of C–S bonds during hydrazination, leading to the production of unique compounds such as 2-thioxo-1,2-dihydro-pyridine-3-carboxylic acid hydrazide (Nordin et al., 2016). Additionally, its synthesis has contributed to the creation of novel structures like 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one (Xu et al., 2006).

Insecticidal Applications

  • Certain derivatives of this compound have shown potential in insecticidal applications. For example, novel N-oxalyl derivatives demonstrated larvicidal activities, indicating their potential use in pest control (Mao et al., 2004).

Synthesis of Heterocycles and Other Compounds

  • This chemical has been instrumental in the synthesis of various heterocycles and other compounds. For instance, it has been used in the synthesis of hexahydropyrrolo-[1,2-d][1,2,4]triazine-1,4-dione and related heterocycles (Obreza & Urleb, 2003). Moreover, it played a role in the synthesis of 1-aryl-1H-indazole derivatives via intramolecular amination (Esmaeili-Marandi et al., 2014).

Pharmaceutical and Biomedical Research

  • In the field of pharmaceutical and biomedical research, derivatives of this compound have been explored for their potential in creating new drugs and therapeutic agents. This includes research into their antitumor properties and interactions with DNA (Choi et al., 1996).

Supramolecular Chemistry

  • The compound has also found applications in supramolecular chemistry. For instance, derivatives have been used in the creation of supramolecular self-assembles, demonstrating their versatility in complex chemical systems (Yushkova et al., 2012).

Safety and Hazards

The safety information for Tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate can be found in its Material Safety Data Sheet (MSDS) . It’s always important to handle chemical compounds with appropriate safety measures.

Properties

IUPAC Name

tert-butyl N-[(4-cyanophenyl)methylamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)16-15-9-11-6-4-10(8-14)5-7-11/h4-7,15H,9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKKJVNZXJKYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNCC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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